Cas no 1805527-52-9 (Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)

Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate structure
1805527-52-9 structure
商品名:Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate
CAS番号:1805527-52-9
MF:C11H7F6IO2
メガワット:412.06697678566
CID:4964679

Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate 化学的及び物理的性質

名前と識別子

    • Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate
    • インチ: 1S/C11H7F6IO2/c1-20-8(19)3-5-2-6(18)4-7(10(12,13)14)9(5)11(15,16)17/h2,4H,3H2,1H3
    • InChIKey: NEGRHZWATKRDPR-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(F)(F)F)C(C(F)(F)F)=C(C=1)CC(=O)OC

計算された属性

  • せいみつぶんしりょう: 411.93950 g/mol
  • どういたいしつりょう: 411.93950 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • ぶんしりょう: 412.07

Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013034140-1g
Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate
1805527-52-9 97%
1g
1,475.10 USD 2021-06-22

Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate 関連文献

Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetateに関する追加情報

Recent Advances in the Study of Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate (CAS: 1805527-52-9)

Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate (CAS: 1805527-52-9) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This fluorinated aromatic ester has shown promising potential in various applications, particularly in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and potential biological activities, making it a valuable candidate for further investigation.

The compound's unique structural features, including the presence of trifluoromethyl groups and an iodine substituent, contribute to its distinct chemical properties. These features enhance its stability and reactivity, making it a versatile intermediate in organic synthesis. Researchers have explored its use in cross-coupling reactions, where it serves as a key building block for the construction of more complex molecules with potential therapeutic applications.

Recent publications have highlighted the successful application of Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate in the synthesis of novel bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. The compound's ability to undergo selective functionalization has enabled researchers to design and optimize drug candidates with improved efficacy and reduced side effects.

In addition to its synthetic utility, Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate has also been investigated for its potential biological activities. Preliminary in vitro studies have suggested that derivatives of this compound exhibit moderate inhibitory effects against certain cancer cell lines. These findings have spurred further research into its mechanism of action and potential as a lead compound for anticancer drug development.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate. Researchers are actively working to address these issues by developing more efficient synthetic routes and exploring alternative reaction conditions. The ongoing efforts in this area are expected to yield significant advancements in the near future.

In conclusion, Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate (CAS: 1805527-52-9) represents a valuable tool in chemical biology and pharmaceutical research. Its unique properties and versatile applications make it a compound of great interest for further study. Continued research into its synthesis, reactivity, and biological activities will likely uncover new opportunities for drug discovery and development.

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